Nangustine

描述

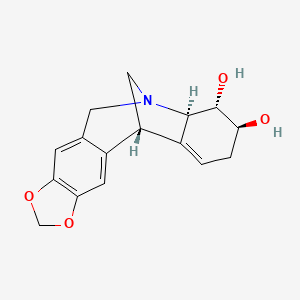

Nangustine is a montanine-type alkaloid first isolated from Narcissus angustifolius subsp. transcarpathicus (Amaryllidaceae) . It belongs to the 5,11-methanomorphanthridine structural class, distinguished by a unique C-3/C-4 substitution pattern, which differentiates it from other montanine alkaloids . Its molecular formula is C₁₆H₁₇NO₄, with a molecular weight of 287.32 g/mol. Physical characteristics include a melting point of 261°C and an optical rotation of [α]D²⁰ = −69.6° .

属性

分子式 |

C16H17NO4 |

|---|---|

分子量 |

287.31 g/mol |

IUPAC 名称 |

(1S,13R,14S,15S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene-14,15-diol |

InChI |

InChI=1S/C16H17NO4/c18-12-2-1-9-11-6-17(15(9)16(12)19)5-8-3-13-14(4-10(8)11)21-7-20-13/h1,3-4,11-12,15-16,18-19H,2,5-7H2/t11-,12+,15-,16-/m1/s1 |

InChI 键 |

SZJIAQIHDKIFGC-NOXHYTERSA-N |

SMILES |

C1C=C2C3CN(C2C(C1O)O)CC4=CC5=C(C=C34)OCO5 |

手性 SMILES |

C1C=C2[C@H]3CN([C@H]2[C@@H]([C@H]1O)O)CC4=CC5=C(C=C34)OCO5 |

规范 SMILES |

C1C=C2C3CN(C2C(C1O)O)CC4=CC5=C(C=C34)OCO5 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Montanine-type alkaloids share a core 5,11-methanomorphanthridine skeleton but exhibit structural and functional variations. Below is a detailed comparison of nangustine with key analogs:

Structural Comparison

Antimicrobial Activity

- Montanine: Exhibits broad-spectrum antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus epidermidis .

- Pancracine: Active against S. aureus, P. aeruginosa, and Candida albicans .

- This compound: No reported antimicrobial activity in existing studies .

Antiparasitic Activity

- Pancracine: Demonstrates moderate activity against Trypanosoma brucei rhodesiense (IC₅₀ = 12.5 µM) and Plasmodium falciparum (IC₅₀ = 18.7 µM) but is inactive against Leishmania donovani .

- This compound: Inactive against T. brucei, T. cruzi, L. donovani, and P. falciparum in vitro .

Anti-Inflammatory and Antirheumatic Activity

- This compound: No reported anti-inflammatory or antirheumatic effects .

Pharmacological Potential

- Montanine : Prioritized for drug development due to dual antimicrobial and anti-inflammatory properties. A 2020 patent highlights its extraction optimization for treating arthritis and sepsis .

- Pancracine: Investigated for antiproliferative effects in cancer cells (e.g., A549 lung adenocarcinoma) and apoptosis induction in leukemia cells .

- This compound: Limited pharmacological utility reported to date, though its structural novelty warrants further exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。